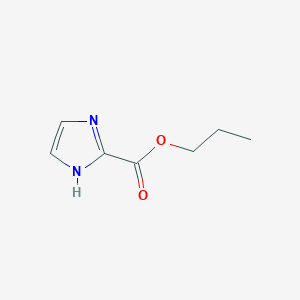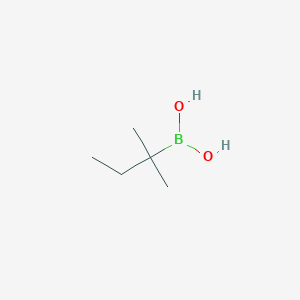
tert-Pentylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Pentylboronic acid is an organoboron compound that features a boronic acid functional group attached to a tert-pentyl (or tert-amyl) group. This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Boronic acids are characterized by the presence of a boron atom bonded to two hydroxyl groups and one organic substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Pentylboronic acid can be synthesized through several methods. One common approach involves the reaction of tert-pentylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction typically proceeds as follows:
Formation of tert-pentylmagnesium bromide: tert-Pentyl bromide is reacted with magnesium in the presence of anhydrous ether to form tert-pentylmagnesium bromide.
Reaction with trimethyl borate: The tert-pentylmagnesium bromide is then reacted with trimethyl borate to form the boronate ester.
Hydrolysis: The boronate ester is hydrolyzed with water or a dilute acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
tert-Pentylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert it into boranes or other reduced boron-containing compounds.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions, along with bases like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxidation typically yields boronic acid derivatives.
Reduction: Reduction can produce boranes or other reduced boron compounds.
Substitution: Suzuki-Miyaura coupling forms biaryl or vinyl-aryl compounds.
Scientific Research Applications
tert-Pentylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Boronic acids, including this compound, are used in the development of sensors for detecting carbohydrates and other biomolecules.
Medicine: Boronic acids are explored for their potential as enzyme inhibitors, particularly protease inhibitors.
Industry: They are used in the production of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of tert-pentylboronic acid in Suzuki-Miyaura coupling involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid functional group plays a crucial role in stabilizing the intermediate species and facilitating the reaction.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
- Allylboronic acid
Uniqueness
tert-Pentylboronic acid is unique due to its tert-pentyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in applications where steric effects are important, such as in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C5H13BO2 |
|---|---|
Molecular Weight |
115.97 g/mol |
IUPAC Name |
2-methylbutan-2-ylboronic acid |
InChI |
InChI=1S/C5H13BO2/c1-4-5(2,3)6(7)8/h7-8H,4H2,1-3H3 |
InChI Key |
OLABUBOHIOHJCB-UHFFFAOYSA-N |
Canonical SMILES |
B(C(C)(C)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11H-[1,3]diazepino[1,2-a]benzimidazole](/img/structure/B12824387.png)
![5,6-Dihydroimidazo[1,5-a]pyridin-7(8H)-one](/img/structure/B12824396.png)
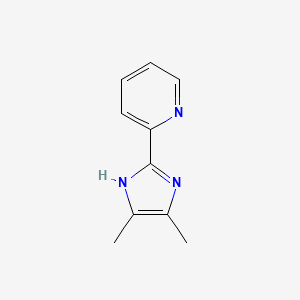

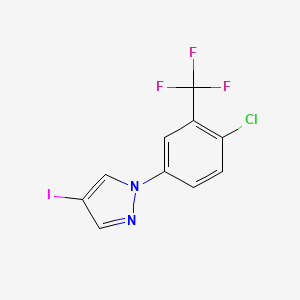

![9-[(3aS,4S,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-amino-1H-purin-6-one](/img/structure/B12824432.png)
![2-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12824438.png)

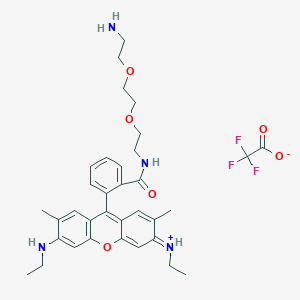
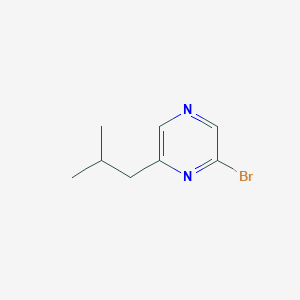
![2-Allyl-1H-benzo[d]imidazole](/img/structure/B12824458.png)
![5-Isopropyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B12824459.png)
